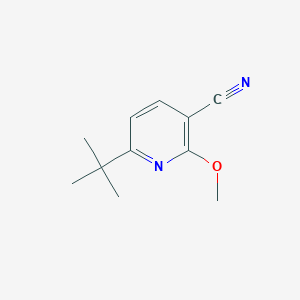

6-Tert-butyl-2-methoxynicotinonitrile

Description

The pyridine (B92270) ring, a fundamental six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of organic chemistry. ekb.eg When functionalized with a nitrile group at the 3-position, it forms the nicotinonitrile scaffold, a structure that has garnered considerable attention for its versatile reactivity and significant biological activity. bohrium.com The compound 6-Tert-butyl-2-methoxynicotinonitrile represents a specific iteration of this scaffold, featuring a sterically demanding tert-butyl group at the 6-position and an electron-donating methoxy (B1213986) group at the 2-position. This unique combination of substituents is expected to impart distinct chemical and physical properties, making it a molecule of interest for synthetic and medicinal chemists.

Nicotinonitrile, or 3-cyanopyridine, and its derivatives are highly valued building blocks in organic synthesis. bohrium.com Their importance stems from the presence of multiple reactive sites that allow for a wide array of chemical transformations. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. The pyridine ring itself can undergo various substitutions, and the nitrogen atom can be quaternized or oxidized.

This chemical versatility has established nicotinonitrile derivatives as key intermediates in the synthesis of a broad spectrum of complex molecules, including pharmaceuticals, agrochemicals, and functional materials. ekb.eg Numerous synthetic methodologies have been developed to access functionalized nicotinonitriles, often through multi-component reactions that allow for the rapid construction of molecular diversity. researchgate.net The scaffold is a core component of several marketed drugs, highlighting its therapeutic relevance. bohrium.comscinito.ai

Table 1: Examples of Marketed Drugs Containing the Nicotinonitrile Scaffold

| Drug Name | Therapeutic Area |

| Bosutinib | Oncology (Chronic Myeloid Leukemia) |

| Neratinib | Oncology (Breast Cancer) |

| Milrinone (B1677136) | Cardiology (Heart Failure) |

| Olprinone | Cardiology (Heart Failure) |

This table showcases the successful application of the nicotinonitrile core in clinically approved medicines. bohrium.comscinito.ai

The properties and reactivity of a heterocyclic system like nicotinonitrile are profoundly influenced by its substituents. In this compound, the two substituents, a tert-butyl group and a methoxy group, exert significant and distinct effects.

The tert-butyl group is a large, bulky alkyl group that primarily exerts a strong steric effect . rsc.org Positioned at the 6-position, adjacent to the ring nitrogen, it can sterically hinder reactions involving the nitrogen's lone pair of electrons or the neighboring positions on the ring. chemicalbook.com This steric hindrance can influence the molecule's conformation and its ability to interact with other molecules, such as catalysts or biological receptors. rsc.org Electronically, the tert-butyl group is weakly electron-donating through an inductive effect.

The interplay of the steric bulk from the tert-butyl group and the electronic influence of the methoxy group in this compound would likely result in a unique reactivity profile, differing from simpler nicotinonitrile derivatives.

Table 2: Predicted Spectroscopic Data for this compound

| Data Type | Predicted Value/Range | Rationale |

| ¹H NMR (δ, ppm) | 1.3 - 1.5 (s, 9H, t-Bu) | Based on typical shifts for tert-butyl groups on aromatic rings. nih.gov |

| 3.9 - 4.1 (s, 3H, OMe) | Based on typical shifts for methoxy groups on pyridine rings. chemicalbook.com | |

| 7.0 - 8.5 (m, 2H, Ar-H) | Aromatic protons on the substituted pyridine ring. | |

| ¹³C NMR (δ, ppm) | ~30 (C(CH₃)₃) | Characteristic chemical shift for the quaternary carbon of a tert-butyl group. |

| ~35 (-C(CH₃)₃) | Characteristic chemical shift for the methyl carbons of a tert-butyl group. | |

| ~55 (-OCH₃) | Typical chemical shift for a methoxy carbon attached to an aromatic ring. | |

| 110 - 160 (Ar-C) | Range for carbon atoms within the substituted pyridine ring. |

The primary trajectory for research involving nicotinonitrile derivatives is heavily focused on medicinal chemistry and drug discovery . ekb.egresearchgate.net The diverse biological activities exhibited by this class of compounds have made them attractive targets for the development of new therapeutic agents. bohrium.com Research efforts are often directed towards synthesizing libraries of nicotinonitrile analogues with varied substitution patterns to explore structure-activity relationships (SAR) for a range of biological targets.

Key areas of therapeutic investigation for nicotinonitrile derivatives include:

Anticancer agents: Many nicotinonitrile-based compounds have shown potent antiproliferative activity against various cancer cell lines. nih.gov

Anti-inflammatory agents: The scaffold has been incorporated into molecules designed to modulate inflammatory pathways.

Antimicrobial agents: Derivatives have been synthesized and tested for their efficacy against bacterial and fungal pathogens.

Cardiovascular drugs: As evidenced by milrinone and olprinone, the nicotinonitrile core is a viable scaffold for cardiovascular therapies. bohrium.com

Central Nervous System (CNS) agents: Research has explored the potential of these compounds for treating neurological disorders.

Beyond medicinal chemistry, nicotinonitrile derivatives are also being explored in materials science . The electronic properties imparted by the cyanopyridine core make them candidates for the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or as nonlinear optical materials.

The synthesis of novel and complex nicotinonitrile derivatives remains an active area of research in synthetic methodology . The development of more efficient, selective, and environmentally benign methods to construct and functionalize the nicotinonitrile ring is a continuous goal for organic chemists. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

6-tert-butyl-2-methoxypyridine-3-carbonitrile |

InChI |

InChI=1S/C11H14N2O/c1-11(2,3)9-6-5-8(7-12)10(13-9)14-4/h5-6H,1-4H3 |

InChI Key |

WDYIUBSUHVOGHP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NC(=C(C=C1)C#N)OC |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 6 Tert Butyl 2 Methoxynicotinonitrile

Reactivity Profile of the Nicotinonitrile Ring System

The reactivity of the nicotinonitrile ring in 6-tert-butyl-2-methoxynicotinonitrile is governed by the interplay of the electron-withdrawing nitrile group, the electron-donating methoxy (B1213986) and tert-butyl groups, and the inherent electronic properties of the pyridine (B92270) ring.

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the electron-donating methoxy and tert-butyl groups in this compound can increase the electron density of the ring, thereby activating it towards electrophilic attack. wikipedia.org The directing effects of these substituents play a crucial role in determining the position of substitution.

The methoxy group at the C-2 position is a strong activating group and an ortho-, para-director. vaia.comyoutube.com Through resonance, it donates electron density to the pyridine ring, particularly at the C-3 and C-5 positions. The tert-butyl group at the C-6 position is an electron-donating group through induction and also directs electrophiles to the ortho and para positions. Consequently, electrophilic substitution is most likely to occur at the C-3 and C-5 positions, which are ortho and para to the activating methoxy group, respectively. The nitrile group at C-3 is a deactivating group and a meta-director.

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. byjus.commsu.edu A subsequent deprotonation step restores the aromaticity of the ring. byjus.commasterorganicchemistry.com

Illustrative Reaction: Nitration

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Activating/Deactivating Influence | Predicted Outcome |

| C-3 | Ortho to C-2 Methoxy (activating), Meta to C-6 Tert-butyl | Favorable |

| C-4 | Meta to both C-2 Methoxy and C-6 Tert-butyl | Less Favorable |

| C-5 | Para to C-2 Methoxy (activating), Ortho to C-6 Tert-butyl (activating) | Most Favorable |

The pyridine ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic attack. In this compound, the C-2 and C-6 positions are activated towards nucleophilic substitution. The presence of the electron-withdrawing nitrile group enhances this reactivity.

Nucleophilic substitution reactions on the pyridine ring can proceed through different mechanisms, including the SNAr (addition-elimination) and SN1-like pathways. byjus.comyoutube.comyoutube.com In the SNAr mechanism, the nucleophile attacks the electron-deficient carbon, forming a negatively charged intermediate (Meisenheimer complex), which then eliminates the leaving group to restore aromaticity. The stability of the intermediate is a key factor in determining the reaction rate.

The methoxy group at C-2 can act as a leaving group in nucleophilic substitution reactions. For instance, reaction with a strong nucleophile like an alkoxide or an amine could potentially displace the methoxy group. Similarly, while the tert-butyl group at C-6 is generally not a good leaving group, reactions under harsh conditions or with specific reagents might lead to its displacement or transformation. The steric hindrance provided by the bulky tert-butyl group can also influence the approach of the nucleophile. byjus.com

Transformations Involving the Methoxy Group

The methoxy group at the C-2 position is a key functional handle for further synthetic modifications of this compound.

Cleavage of the methyl-oxygen bond of the methoxy group to yield the corresponding pyridone is a common transformation. This can be achieved using various reagents, with the choice depending on the desired selectivity and the presence of other functional groups. Common demethylating agents include strong acids like HBr or HI, Lewis acids such as BBr₃, and nucleophilic reagents like lithium iodide.

The mechanism of demethylation with boron tribromide (BBr₃) involves the coordination of the Lewis acidic boron to the oxygen of the methoxy group, followed by nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the C-O bond.

The methoxy group, being a strong electron-donating group, plays a significant role in directing further functionalization of the pyridine ring. vaia.com As discussed in the electrophilic reactivity section, it strongly activates the ortho (C-3) and para (C-5) positions towards electrophilic attack. vaia.comyoutube.com This directing effect can be exploited to introduce a variety of substituents at these positions with high regioselectivity.

In addition to its directing role in electrophilic substitutions, the methoxy group can also influence the reactivity of adjacent functional groups. For instance, it can affect the acidity of neighboring protons and the stability of intermediates formed during reactions.

Influence of the Tert-Butyl Group on Reaction Pathways

The tert-butyl group at the C-6 position exerts a significant influence on the reactivity of this compound through both steric and electronic effects.

Steric Hindrance: The bulky nature of the tert-butyl group can hinder the approach of reagents to the C-6 position and the adjacent C-5 position. acs.org This steric hindrance can be advantageous in controlling regioselectivity, favoring reactions at the less hindered positions of the molecule. byjus.com For example, in nucleophilic substitution reactions, attack at the C-2 position might be favored over the more sterically encumbered C-6 position.

Electronic Effects: The tert-butyl group is electron-donating through an inductive effect (+I effect). wikipedia.org This effect increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack. However, this activating effect is generally weaker than the resonance effect of the methoxy group. The inductive effect of the tert-butyl group can also stabilize carbocation intermediates formed during electrophilic substitution, particularly when the positive charge is located at the C-6 position or adjacent carbons.

Table 2: Summary of Substituent Effects on the Reactivity of this compound

| Substituent | Position | Electronic Effect | Directing Effect | Steric Effect |

| Methoxy | C-2 | +M > -I (Activating) | Ortho, Para | Moderate |

| Nitrile | C-3 | -M, -I (Deactivating) | Meta | Small |

| Tert-butyl | C-6 | +I (Activating) | Ortho, Para | Large |

Steric Hindrance Effects on Reactivity and Selectivity

The tert-butyl group, a large and bulky substituent, exerts significant steric hindrance, which plays a crucial role in the reactivity and selectivity of this compound. researchgate.net This steric bulk can impede the approach of reagents to the adjacent positions on the pyridine ring, potentially slowing down or even preventing reactions that would otherwise occur at those sites. libretexts.org

For instance, in nucleophilic substitution reactions, the sheer size of the tert-butyl group can hinder the backside attack required for an SN2 mechanism, making such reactions at the adjacent carbon atoms less favorable. libretexts.orgmasterorganicchemistry.com This steric crowding can also influence the regioselectivity of reactions, directing incoming groups to less hindered positions of the molecule. researchgate.net The significant steric strain introduced by the tert-butyl group can also affect the conformational flexibility of the molecule. nih.gov

The following table summarizes the general effects of bulky substituents on reaction rates and regioselectivity.

| Feature | Effect of Bulky Substituents |

| Reaction Rate | Generally decreased due to hindered approach of reactants. |

| Regioselectivity | Directs reactions to less sterically hindered positions. |

| Transition State | Steric effects can destabilize transition states, favoring alternative pathways. masterorganicchemistry.com |

Electronic Contributions and Inductive Effects

The electronic nature of the pyridine ring in this compound is modulated by the inductive and resonance effects of the tert-butyl and methoxy substituents. The tert-butyl group is known to be electron-donating through an inductive effect, which increases the electron density on the pyridine ring. researchgate.net

These electronic effects have a profound impact on the reactivity of the molecule. An increase in electron density from the donating groups can activate the pyridine ring towards certain reactions, while the electron-withdrawing nature of the nitrile group and the inductive effect of the methoxy group can deactivate it towards others. libretexts.org

The table below outlines the electronic effects of the substituents in this compound.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring |

| 6-tert-butyl | Electron-donating (+I) | - | Activating |

| 2-methoxy | Electron-withdrawing (-I) | Electron-donating (+M) | Can be activating or deactivating depending on the reaction |

| 3-nitrile | Electron-withdrawing (-I) | Electron-withdrawing (-M) | Deactivating |

Reactivity of the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of chemical transformations.

Hydrolysis, Reduction, and Amidation Reactions

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. This reaction typically proceeds through an amide intermediate. While specific studies on this compound are not available, the general mechanism for nitrile hydrolysis is well-established. researchgate.netnih.gov

Reduction: Nitriles can be reduced to primary amines using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The choice of reducing agent can influence the reaction conditions and outcomes.

Amidation: The conversion of nitriles to amides can be achieved under controlled hydrolysis conditions. Alternatively, direct amidation can be performed using reagents like hydrogen peroxide in a basic solution. A tert-butoxide-assisted amidation of esters has been reported, which proceeds under mild conditions. organic-chemistry.org A similar approach might be adaptable for nitrile conversion. The tert-butyl nicotinate (B505614) directing group has been used to facilitate amide cleavage, showcasing the influence of substituents on reactivity. researchgate.net

Cycloaddition Reactions Involving the Nitrile

The nitrile group can participate in various cycloaddition reactions, serving as a building block for the synthesis of heterocyclic compounds. These reactions involve the combination of the π-system of the nitrile with another π-electron system to form a new ring. libretexts.orglibretexts.org

Common types of cycloaddition reactions involving nitriles include:

[2+2] Cycloaddition: Reaction with alkenes to form four-membered rings, often photochemically induced.

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): Reaction with 1,3-dipoles, such as nitrile oxides, to form five-membered heterocyclic rings like isoxazoles. researchgate.netmdpi.com

[2+2+2] Cycloaddition: Cyclotrimerization reactions, often catalyzed by transition metals, which can involve nitriles to form substituted pyridine rings. rsc.org

For substituted pyridines, reactions with nitrile oxides can lead to the formation of 1,2,4-oxadiazoles. researchgate.net

Radical Nitrile Oxidation Cycloaddition Mechanisms

Radical reactions involving nitriles have gained significant attention. Tert-butyl nitrite (B80452) is often used as a radical initiator and can also serve as a source of the nitro group in radical nitration reactions. researchgate.netorganic-chemistry.org In the context of this compound, radical addition to the pyridine ring is a plausible reaction pathway. nih.govresearchgate.netlibretexts.org

A proposed general mechanism for a radical nitrile oxidation cycloaddition could involve the following steps:

Initiation: Generation of a radical, for example, from the decomposition of an initiator like tert-butyl nitrite.

Addition: The generated radical adds to the nitrile group or the pyridine ring.

Cyclization: An intramolecular cyclization step can occur if a suitable radical acceptor is present within the molecule.

Oxidation/Termination: The resulting radical intermediate is then oxidized or undergoes a termination step to yield the final product.

Mechanistic studies on similar systems suggest that these reactions can proceed through a radical pathway, which can be influenced by steric hindrance. researchgate.netnih.govmdpi.comamanote.com

Detailed Mechanistic Studies of Key Chemical Transformations

While detailed mechanistic studies specifically for this compound are not documented in the reviewed literature, the reactivity of this compound can be inferred from studies on analogous systems.

The interplay of steric and electronic effects is critical in determining the reaction pathways. For instance, in electrophilic aromatic substitution, the directing effects of the substituents would need to be considered. The tert-butyl and methoxy groups are generally ortho, para-directing, while the nitrile group is a meta-director. The ultimate regiochemical outcome would depend on the relative strengths of these directing effects and the steric hindrance posed by the tert-butyl group.

In nucleophilic aromatic substitution, the electron-withdrawing nitrile group would activate the ring, but the bulky tert-butyl group could sterically shield the adjacent positions from nucleophilic attack.

Mechanistic investigations into the radical-mediated reactions of substituted pyridines have shown that N-methoxypyridinium salts are highly reactive towards radicals. nih.gov This suggests that transformations involving radical intermediates at the pyridine nitrogen or ring carbons are likely to be efficient.

Further computational and experimental studies would be necessary to elucidate the precise mechanisms of the chemical transformations of this compound and to quantify the influence of its unique substitution pattern on its reactivity.

Investigation of Radical Intermediates

There are no specific studies in the reviewed literature that investigate the formation or behavior of radical intermediates originating from this compound. General principles of radical chemistry suggest that radical species could be generated at various positions on the molecule, depending on the reaction conditions. For instance, radical reactions can be initiated by the abstraction of a hydrogen atom or through addition to the nitrile group. libretexts.orglibretexts.org The stability of any potential radical intermediate would be influenced by the electronic effects of the methoxy group and the steric hindrance of the tert-butyl group. However, no experimental data, such as results from electron paramagnetic resonance (EPR) spectroscopy or radical trapping experiments, are available for this specific compound.

Spectroscopic Characterization and Analytical Methodologies for 6 Tert Butyl 2 Methoxynicotinonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

The analysis of one-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra allows for the initial assignment of the primary structure of 6-tert-butyl-2-methoxynicotinonitrile.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display four distinct signals corresponding to the four unique proton environments in the molecule. The large tert-butyl group, containing nine equivalent protons, would produce a prominent singlet peak at approximately 1.35 ppm. acdlabs.com The three protons of the methoxy (B1213986) group, also equivalent, are expected to appear as a sharp singlet further downfield, around 4.0 ppm, due to the deshielding effect of the adjacent oxygen atom. The two protons on the pyridine (B92270) ring are in different chemical environments and are coupled to each other. The proton at the C-5 position (H-5) is expected to appear as a doublet around 7.8 ppm, while the proton at the C-4 position (H-4) would also be a doublet, shifted slightly upfield to around 7.0 ppm. The coupling between these two adjacent protons would result in a characteristic doublet-of-doublets pattern with a coupling constant (J-value) typical for aromatic systems.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to show eleven distinct signals, corresponding to each unique carbon atom in the molecule. The nitrile carbon is expected to resonate in the range of 115-120 ppm. libretexts.org The carbons of the pyridine ring would appear in the aromatic region (110-170 ppm), with the carbons directly attached to the electron-donating methoxy group (C-2) and the tert-butyl group (C-6) appearing at the lower field end of this range, around 165-170 ppm. The quaternary carbon of the tert-butyl group is expected around 38 ppm, and its three equivalent methyl carbons would produce a strong signal around 30 ppm. nih.gov The methoxy carbon is anticipated to appear near 54 ppm.

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | |||

|---|---|---|---|---|

| Assignment | δ (ppm) | Multiplicity | Assignment | δ (ppm) |

| -C(CH₃)₃ | 1.35 | s (singlet) | -C(CH₃)₃ | 30.0 |

| -OCH₃ | 4.00 | s (singlet) | -C(CH₃)₃ | 38.0 |

| H-4 | 7.00 | d (doublet) | -OCH₃ | 54.0 |

| H-5 | 7.80 | d (doublet) | C-3 | 105.0 |

| -CN | 117.0 | |||

| C-4 | 118.0 | |||

| C-5 | 140.0 | |||

| C-2 | 165.0 | |||

| C-6 | 170.0 |

To unambiguously confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is employed to establish correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the adjacent protons on the pyridine ring, showing a cross-peak connecting the signals of H-4 and H-5, confirming their connectivity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. It would show correlations between the H-4 signal and the C-4 signal, the H-5 signal and the C-5 signal, the methoxy protons and the methoxy carbon, and the tert-butyl protons and the tert-butyl methyl carbons.

The tert-butyl protons to the pyridine ring carbon C-6, confirming the position of this bulky group.

The methoxy protons to the pyridine ring carbon C-2, confirming the location of the methoxy group.

The H-4 proton to carbons C-2, C-3, and C-5, helping to piece together the pyridine ring substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. A NOESY spectrum would be expected to show a correlation between the methoxy protons and the H-4 proton, providing further evidence for their relative positions on the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is utilized to determine the molecular weight and elemental formula of the compound and to gain structural insights from its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion. For this compound, the molecular formula is C₁₁H₁₄N₂O. HRMS would be used to measure the mass of the molecular ion ([M+H]⁺ or M⁺˙) to within a very narrow tolerance (typically < 5 ppm). This precise measurement allows for the unambiguous confirmation of the elemental composition, distinguishing it from other potential formulas with the same nominal mass.

Under techniques like electron ionization (EI), the molecular ion fragments in a reproducible manner, providing a "fingerprint" that can be used for structural confirmation. libretexts.org The fragmentation of this compound would be expected to show several characteristic losses. A primary and highly characteristic fragmentation pathway for tert-butyl containing compounds is the loss of a methyl radical (•CH₃, 15 Da) to form a stable tertiary carbocation, resulting in a prominent peak at m/z [M-15]⁺. researchgate.net Another common fragmentation involves the loss of the entire tert-butyl group. Other potential fragmentations could include the loss of a methoxy radical (•OCH₃) or rearrangements involving the pyridine ring and nitrile group.

| m/z (mass-to-charge ratio) | Predicted Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 190 | [M]⁺˙ | Molecular Ion |

| 175 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group |

| 133 | [M - C₄H₉]⁺ | Loss of the tert-butyl group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. docbrown.info The IR spectrum of this compound would exhibit several characteristic absorption bands.

The most diagnostic peak would be from the nitrile (-C≡N) group, which shows a strong and sharp absorption in a relatively uncongested region of the spectrum, typically around 2220-2240 cm⁻¹. libretexts.orgspectroscopyonline.com The presence of the aromatic pyridine ring would give rise to C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. Aliphatic C-H stretching from the tert-butyl and methoxy groups would be observed just below 3000 cm⁻¹. Additionally, a strong absorption corresponding to the C-O stretch of the aryl-ether (methoxy group) is expected around 1250 cm⁻¹.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~2970 | C-H Stretch | Aliphatic (tert-butyl, methoxy) |

| ~2230 | C≡N Stretch | Nitrile |

| ~1580, ~1470 | C=C / C=N Stretch | Aromatic (Pyridine Ring) |

| ~1370 | C-H Bend | tert-butyl |

| ~1250 | C-O Stretch | Aryl-alkyl ether (methoxy) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For this compound, the absorption of UV light is dictated by the chromophore, which is the 2-methoxy-3-cyanopyridine ring system. The electronic transitions are primarily of two types: π → π* (an electron is excited from a pi bonding orbital to a pi anti-bonding orbital) and n → π* (an electron from a non-bonding orbital, such as the lone pair on the nitrogen atom, is excited to a pi anti-bonding orbital). wikipedia.org

The pyridine ring itself exhibits characteristic absorptions. For instance, studies on nicotine, which contains a pyridine ring, show a distinct π → π* transition around 263 nm. wiley.com The n → π* transition is also present, though it can be influenced by solvent and pH. wiley.comnih.gov For substituted pyridines, the position and intensity of these absorption bands are modulated by the electronic effects of the substituents.

In this compound, the methoxy (-OCH₃) group acts as an auxochrome, an electron-donating group that can cause a bathochromic (red) shift, moving the absorption maximum (λmax) to a longer wavelength. Conversely, the nitrile (-CN) group is an electron-withdrawing group. The interplay of these substituents on the pyridine ring, along with the steric influence of the bulky tert-butyl group, determines the precise energy of the electronic transitions. Studies on the related compound nicotinamide (B372718) show a sharp absorbance peak in the UV region at 262 nm. nih.gov Research on 2-chloro-6-methoxypyridine (B123196) identified two primary electronic transitions near 282 nm (35,500 cm⁻¹) and 260 nm (38,500 cm⁻¹), assigned to n → π* and π → π* transitions, respectively. researchgate.net Based on these analogs, the expected UV-Vis absorption for this compound would likely feature a strong π → π* transition in the 260–280 nm range and a weaker n → π* transition at a slightly longer wavelength.

Table 1: Comparative UV-Vis Absorption Data for Related Pyridine Structures

| Compound | Transition Type | Approx. λmax (nm) | Reference |

|---|---|---|---|

| Nicotine | π → π* | 263 | wiley.com |

| Nicotinamide | Not specified | 262 | nih.gov |

| 2-Chloro-6-methoxypyridine | π → π* | 260 | researchgate.net |

This table presents data from structurally related compounds to infer the expected spectral properties of this compound.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, yielding precise data on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been identified in the surveyed literature, its expected solid-state geometry can be reliably predicted based on fundamental structural principles and data from analogous crystalline compounds. aalto.firesearchgate.net

The core of the molecule is the planar pyridine ring. The atoms of the ring are sp² hybridized, resulting in a regular hexagonal geometry with internal bond angles close to 120°. The attached nitrile and methoxy groups will lie nearly coplanar with this ring to maximize electronic conjugation. The bulky tert-butyl group, with its sp³ hybridized carbon atoms, will adopt a tetrahedral geometry.

Analysis of crystal structures of similar molecules, such as 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile and other substituted pyridines, provides insight into expected metric parameters. aalto.firesearchgate.net The C≡N triple bond length is consistently found to be approximately 1.14 Å. The C-C bonds within the pyridine ring are expected to be in the range of 1.37–1.40 Å, and the C-N ring bonds are typically around 1.33–1.35 Å. aalto.fi The bond connecting the tert-butyl group to the pyridine ring (C-C) would be a standard single bond length of approximately 1.53 Å. Intermolecular forces, such as C-H···N contacts, are likely to play a role in the crystal packing. researchgate.net

Table 2: Predicted and Comparative Bond Parameters Based on Analogous Structures

| Parameter | Atom Pair/Group | Expected Value | Comparative Compound | Reference |

|---|---|---|---|---|

| Bond Length | C≡N (Nitrile) | ~1.14 Å | 2-amino-4-(...)-nicotinonitrile | aalto.fi |

| Bond Length | C-C (Pyridine Ring) | 1.37 - 1.40 Å | 2-amino-4-(...)-nicotinonitrile | aalto.fi |

| Bond Length | C-N (Pyridine Ring) | 1.33 - 1.35 Å | 2-amino-4-(...)-nicotinonitrile | aalto.fi |

| Bond Length | C(ring)-C(tert-butyl) | ~1.53 Å | 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine | researchgate.net |

This table presents predicted structural data for this compound based on parameters reported for structurally similar compounds.

Application of Specialized Spectroscopic Techniques

Beyond standard characterization methods, more specialized techniques can offer deeper insights into a molecule's electronic structure. However, their application is highly dependent on the specific properties of the compound.

Electron Paramagnetic Resonance (EPR) Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals or certain transition metal complexes. wikipedia.orgnih.gov The technique relies on the interaction of these unpaired electrons with an external magnetic field. wikipedia.org

For this compound, which is a stable, closed-shell organic molecule, all electrons are paired in bonding or non-bonding orbitals. In its neutral ground state, it is diamagnetic and possesses no unpaired electrons. Therefore, the compound is EPR-silent, and this technique is not applicable for its direct characterization. EPR spectroscopy would only become relevant if the molecule were converted into a paramagnetic species, for example, through reduction to a radical anion or oxidation to a radical cation, but such studies are not commonly performed for routine structural analysis. researchgate.netnih.gov

X-ray Absorption Spectroscopy (XAS) X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique typically conducted at synchrotron facilities to probe the local geometric and electronic structure of a specific absorbing atom. researchgate.net By tuning high-energy X-rays to a core-electron binding energy of a particular element (e.g., the K-edge of nitrogen or oxygen), one can obtain information about the oxidation state, coordination environment, and bond distances of that atom. nih.govejournal.by

While XAS could theoretically be used to study the local environment of the nitrogen or oxygen atoms in this compound, it is not a conventional technique for the routine characterization of such a small organic molecule. Its application is more common in materials science and bioinorganic chemistry to study metal centers in complex systems or the structure of amorphous materials. researchgate.netnih.gov No published XAS data for this compound were found, as this level of detailed electronic structure analysis is not typically required for a compound of this nature.

Computational and Theoretical Investigations of 6 Tert Butyl 2 Methoxynicotinonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. Methods like Density Functional Theory (DFT) are used to explore the electronic landscape of 6-tert-butyl-2-methoxynicotinonitrile, revealing details about its stability, reactivity, and electron distribution.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. ijcce.ac.irmdpi.com By optimizing the molecular geometry, researchers can predict the most stable three-dimensional arrangement of atoms. This process involves finding the minimum energy conformation on the potential energy surface. semanticscholar.org For substituted nicotinonitriles, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide accurate predictions of bond lengths, bond angles, and dihedral angles. ijcce.ac.ir

The absence of imaginary frequencies in the vibrational analysis of the optimized structure confirms that it corresponds to a true energy minimum. semanticscholar.org These calculations are essential for understanding how the tert-butyl and methoxy (B1213986) substituents influence the geometry of the pyridine (B92270) ring. The electronic energy, enthalpy, and Gibbs free energy obtained from these calculations are critical for predicting the molecule's thermodynamic stability.

Table 1: Illustrative DFT-Calculated Thermodynamic Properties

| Parameter | Value | Unit |

|---|---|---|

| Electronic Energy | Value | Hartrees |

| Enthalpy | Value | Hartrees |

| Gibbs Free Energy | Value | Hartrees |

| Dipole Moment | Value | Debye |

Note: Specific values for this compound require dedicated computational studies and are represented here as placeholders.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. mdpi.compmf.unsa.ba

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a molecule is more prone to chemical reactions. pmf.unsa.ba For substituted pyridine derivatives, the distribution of HOMO and LUMO orbitals reveals the most likely sites for electrophilic and nucleophilic attack. nih.gov Analysis of global reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, derived from HOMO and LUMO energies, provides further quantitative insight into the molecule's reactivity. semanticscholar.orgpmf.unsa.ba

Table 2: Illustrative Frontier Orbital Data and Reactivity Descriptors

| Parameter | Formula | Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | Value |

| LUMO Energy | ELUMO | Value |

| Energy Gap (ΔE) | ELUMO - EHOMO | Value |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Value |

| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | Value |

| Electrophilicity Index (ω) | χ2 / (2η) | Value |

Note: Specific values for this compound require dedicated computational studies and are represented here as placeholders.

Conformational Analysis and Steric Effects Modeling

The three-dimensional shape of a molecule, or its conformation, is critical to its function and reactivity. The bulky tert-butyl group in this compound is expected to have a significant impact on its preferred conformation due to steric effects.

The tert-butyl group is known for its significant steric bulk, which can impose conformational rigidity and hinder reactions at adjacent sites. researchgate.netnih.gov In heterocyclic systems like pyridine, a tert-butyl substituent can influence the planarity of the ring and restrict the rotation of other nearby groups. wikipedia.org Computational modeling, through methods like molecular mechanics or DFT, can be used to explore the potential energy surface associated with the rotation around the C-C bond connecting the tert-butyl group to the pyridine ring.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an indispensable tool for mapping out the pathways of chemical reactions. By modeling the transition states and reaction coordinates, it is possible to understand the detailed mechanism, kinetics, and feasibility of a chemical transformation.

Understanding a chemical reaction requires identifying the transition state (TS), which is the highest energy point along the reaction pathway—a "point of no return". mit.edumit.edu Computationally, a transition state is located as a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency. ucsb.edu Methods such as synchronous transit-guided quasi-Newton (QST2/QST3) are employed to find an initial guess for the TS structure, which is then fully optimized. ucsb.edu

Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. scm.com This calculation maps the minimum energy path connecting the transition state downhill to the reactants on one side and the products on the other. scm.com The IRC plot visualizes the energy profile of the reaction and confirms that the identified transition state correctly connects the desired reactants and products. This analysis provides a detailed picture of the bond-breaking and bond-forming processes that occur during the reaction, offering deep mechanistic insights into reactions involving the nicotinonitrile scaffold.

Energetic Profiles of Reaction Pathways

The elucidation of reaction mechanisms through computational chemistry is pivotal for understanding chemical reactivity. By mapping the potential energy surface (PES) of a reaction, chemists can identify transition states (TS), intermediates (IM), and determine the activation energies that govern reaction rates. While specific, experimentally-corroborated energetic profiles for reactions involving this compound are not extensively detailed in the available literature, the principles can be illustrated through Density Functional Theory (DFT) calculations on analogous systems.

DFT studies are a powerful tool for exploring reaction pathways and their associated energy changes. researchgate.netchemrxiv.org For a given reaction, such as a cycloaddition or a nucleophilic substitution, the energetic profile charts the Gibbs free energy (ΔG) against the reaction coordinate. The peaks on this profile correspond to high-energy transition states, while the valleys represent stable intermediates or products. The highest energy barrier along this path determines the rate-limiting step of the reaction. pku.edu.cnyoutube.com

For instance, in a hypothetical [3+2] cycloaddition reaction, a common transformation for nitrile-containing compounds, DFT calculations can delineate the favorability of different stereochemical or regiochemical pathways. researchgate.net The analysis would involve locating the transition state structures and calculating their energies relative to the reactants. A typical energetic profile would quantify the activation enthalpy (ΔH‡) and Gibbs free energy of activation (ΔG‡), which are crucial for predicting reaction feasibility and outcomes.

Table 1: Illustrative Energetic Data for a Hypothetical Reaction Pathway (Note: Data is representative of typical DFT calculations for reactions of heterocyclic compounds and not specific to this compound)

| Reaction Step | Species | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| 1 | Reactants | 0.0 | 0.0 |

| 2 | Transition State 1 (TS1) | +21.5 | +23.8 |

| 3 | Intermediate 1 (IM1) | -5.7 | -4.9 |

| 4 | Transition State 2 (TS2) | +15.3 | +17.1 |

| 5 | Products | -18.2 | -17.5 |

This data illustrates that the formation of TS1 presents the highest energy barrier (+23.8 kcal/mol), making it the rate-determining step for this hypothetical process. pku.edu.cn Such computational explorations are essential for optimizing reaction conditions and guiding the synthesis of new chemical entities. arxiv.org

Quantitative Structure-Activity Relationships (QSAR) in Predicting Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. ddg-pharmfac.netfrontiersin.org For nicotinonitrile derivatives, QSAR studies are instrumental in predicting their potential as therapeutic agents, such as enzyme inhibitors or receptor antagonists. researchgate.netresearchgate.net

QSAR models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, like multiple linear regression (MLR) or machine learning algorithms, to create an equation that relates these descriptors to the observed activity. pharmacophorejournal.comijper.org The predictive power of a QSAR model is assessed through rigorous internal and external validation techniques, with statistical metrics such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²) being key indicators of model robustness. ijper.org

For pyridine and nicotinonitrile derivatives, several structural features and physicochemical properties have been identified as significant modulators of activity:

Steric Properties: The size and shape of substituents can influence how a molecule fits into a binding site. Descriptors like molar volume or sterimol parameters are often used. For example, bulky groups at certain positions can either enhance or diminish activity depending on the topology of the target protein. nih.gov

Electronic Properties: The electronic nature of substituents, described by Hammett constants (σ) or calculated dipole moments, can affect binding through electrostatic or hydrogen-bonding interactions. The presence of electron-withdrawing groups (like the nitrile) or electron-donating groups (like the methoxy group) significantly alters the charge distribution on the pyridine ring. cresset-group.com

Lipophilicity: The hydrophobicity of a molecule, commonly quantified by its partition coefficient (logP), is crucial for its ability to cross cell membranes and interact with hydrophobic pockets in biological targets.

Table 2: Key Molecular Descriptors in QSAR Models for Pyridine/Nicotinonitrile Derivatives

| Descriptor Class | Specific Descriptor | Typical Influence on Biological Activity |

| Electronic | Dipole Moment | Influences electrostatic interactions with target sites. |

| Partial Atomic Charges | Determines potential for hydrogen bonding and other polar interactions. | |

| Steric/Topological | Molar Volume/Surface Area | Affects steric fit within a receptor or active site. nih.gov |

| Shape Indices | Quantifies the three-dimensional shape of the molecule. | |

| Lipophilicity | LogP (Partition Coefficient) | Modulates membrane permeability and hydrophobic interactions. |

A robust QSAR model for a series of nicotinonitrile analogs could, for instance, reveal that increased lipophilicity and a negative electrostatic potential near the nitrile nitrogen are positively correlated with inhibitory activity against a specific enzyme. cresset-group.comdovepress.com This information provides a rational basis for designing new, more potent compounds, such as this compound, by optimizing these key structural features.

Analysis of Intermolecular and Non-Covalent Interactions within Crystal Lattices

The three-dimensional arrangement of molecules in a crystal, known as the crystal packing, is dictated by a complex network of intermolecular and non-covalent interactions. rsc.org Understanding these interactions is fundamental to crystal engineering and predicting the physicochemical properties of a solid material, such as solubility and stability. While a specific crystal structure for this compound was not found in the searched literature, a detailed analysis of the closely related compound, 2-methoxy-4,6-diphenylnicotinonitrile, provides significant insight into the interactions that likely govern its solid-state architecture. nih.gov

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal lattice. researchgate.netnih.govnih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii sum, signifying strong interactions like hydrogen bonds. nih.govchalcogen.ro

For substituted nicotinonitriles, the dominant interactions typically include:

π–π Stacking: The aromatic pyridine rings can stack on top of each other, an interaction driven by dispersion forces.

C–H···N Interactions: Weak hydrogen bonds can form between carbon-hydrogen groups and the nitrogen atom of the pyridine ring or the nitrile group. researchgate.net

C–H···O Interactions: The methoxy group's oxygen atom can act as a hydrogen bond acceptor.

Energy framework analysis, another computational tool, complements Hirshfeld analysis by calculating the interaction energies between molecules in the crystal, partitioning them into electrostatic and dispersion components. nih.gov Studies on similar structures often reveal that dispersion forces are the most significant contributor to the total stabilization energy, highlighting the importance of shape complementarity in the crystal packing. nih.govdaneshyari.com

Table 3: Percentage Contribution of Intermolecular Contacts to the Hirshfeld Surface for an Analogous Nicotinonitrile Derivative (Data based on the analysis of 2-methoxy-4,6-diphenylnicotinonitrile nih.gov)

| Contact Type | Contribution (%) | Description |

| H···H | 45.7 | Represents the largest contribution, typical for organic molecules. |

| C···H / H···C | 28.5 | Indicates significant C–H···π interactions and general van der Waals contacts. |

| N···H / H···N | 9.8 | Highlights the role of the nitrile and pyridine nitrogen atoms as hydrogen bond acceptors. |

| O···H / H···O | 7.5 | Shows interactions involving the methoxy group. |

| C···C | 5.1 | Corresponds to π–π stacking interactions between aromatic rings. |

The analysis of these non-covalent forces provides a detailed picture of the supramolecular assembly. For this compound, it is expected that the bulky tert-butyl group would play a significant role in the crystal packing, likely influencing the geometry of π–π stacking and favoring C–H···N/O interactions to maximize packing efficiency.

Role of 6 Tert Butyl 2 Methoxynicotinonitrile As a Chemical Scaffold and Building Block in Synthetic Organic Chemistry

Precursor in the Synthesis of Complex Heterocyclic Architectures

The inherent reactivity of the nitrile group and the pyridine (B92270) ring system makes 6-tert-butyl-2-methoxynicotinonitrile an excellent starting material for the construction of more elaborate heterocyclic structures. This is particularly evident in its application to the formation of fused-ring systems and as a foundational element for creating diverse libraries of compounds.

Formation of Fused-Ring Systems and Polycycles

The nitrile functionality of this compound is a key handle for the construction of fused-ring systems. Nitriles are well-known precursors for a variety of cyclization reactions, including the Thorpe-Ziegler reaction, which is a powerful method for the formation of cyclic ketones and enamines. wikipedia.org While direct examples employing this compound are not extensively documented, the principles of the Thorpe-Ziegler reaction can be applied to envision its utility. For instance, intramolecular cyclization of a dinitrile, conceptually derived from this scaffold, could lead to the formation of a new ring fused to the pyridine core. wikipedia.org

Furthermore, the pyridine nitrogen and the nitrile group can participate in annulation reactions to build polycyclic structures. Methodologies for the synthesis of fused pyridines are numerous and often involve the condensation of various components. researchgate.net The 2-methoxynicotinonitrile (B1347345) framework is a viable substrate for such transformations, where the methoxy (B1213986) group can be displaced or the nitrile group can be transformed to participate in ring closure. For example, reactions analogous to the Gewald reaction, which typically involves a ketone, a cyanoester, and sulfur to form a thiophene (B33073) ring, could be adapted to utilize the nitrile functionality of this compound to fuse a thiophene or a related heterocyclic ring onto the pyridine scaffold. organic-chemistry.org

The following table illustrates potential fused-ring systems that could be conceptually synthesized from this compound based on established synthetic methodologies.

| Fused Heterocycle | Potential Synthetic Strategy | Key Reaction |

| Thieno[2,3-b]pyridine | Gewald-type reaction with a suitable ketone and sulfur | Cyclocondensation |

| Pyrido[2,3-d]pyrimidine | Reaction with formamide (B127407) or a similar one-carbon synthon | Annulation |

| Furo[2,3-b]pyridine | Reaction involving intramolecular cyclization of a derivative with a pendant hydroxyl group | Cyclization |

Foundation for Diversified Compound Libraries

In medicinal chemistry and drug discovery, the generation of compound libraries with high structural diversity is crucial for identifying new lead compounds. Scaffolds are central to library design, providing a common core upon which various substituents can be installed. This compound is an attractive scaffold for this purpose due to its multiple points of diversification. The pyridine ring can be functionalized, the methoxy group can be substituted, and the nitrile group can be converted into a variety of other functional groups.

The practical synthesis of tetrasubstituted thiophenes for use in compound libraries has been demonstrated using reactions like the Gewald reaction, highlighting the utility of nitrile-containing precursors in generating diverse molecular entities. organic-chemistry.org By analogy, this compound can serve as a starting point for a library of compounds where the pyridine core is decorated with different fused rings and substituents.

Modulatory Effects of the Tert-Butyl Group on Scaffold Utility

The tert-butyl group at the 6-position of the nicotinonitrile ring is not merely a passive substituent; it exerts significant influence on the reactivity and physical properties of the molecule, which can be strategically exploited in synthesis.

Steric Control in Subsequent Derivatization Reactions

The bulky nature of the tert-butyl group provides considerable steric hindrance around the adjacent positions of the pyridine ring. This steric bulk can be a powerful tool for controlling the regioselectivity of subsequent reactions. For example, in electrophilic aromatic substitution reactions on the pyridine ring, the tert-butyl group can direct incoming electrophiles to less hindered positions.

Furthermore, the steric hindrance can influence the conformation of molecules derived from this scaffold, which can be critical for their biological activity. Studies on 2,6-di-tert-butylpyridine (B51100) have shown that the steric bulk of the tert-butyl groups significantly affects the basicity of the pyridine nitrogen by sterically hindering its ability to be protonated. stackexchange.com A similar effect can be anticipated for this compound, where the tert-butyl group can modulate the reactivity of the pyridine nitrogen and influence reactions occurring at or near this position. acs.org

The following table summarizes the potential steric influence of the tert-butyl group on various reaction types.

| Reaction Type | Potential Steric Effect | Outcome |

| Electrophilic Aromatic Substitution | Directs incoming electrophiles away from the 5-position | Increased regioselectivity |

| N-alkylation/N-oxidation | Hinders approach of reagents to the pyridine nitrogen | Reduced reactivity at the nitrogen atom |

| Reactions at the 2-methoxy group | May influence the rate of nucleophilic substitution | Potential for diastereoselectivity in certain reactions |

Influence on Solubility and Lipophilicity for Synthetic Handling

The tert-butyl group, being a large, nonpolar alkyl group, significantly increases the lipophilicity of the molecule. Lipophilicity, often quantified by the logarithm of the partition coefficient (logP), is a critical parameter in both synthetic chemistry and drug design. acdlabs.com An increased lipophilicity can enhance the solubility of this compound and its derivatives in organic solvents, which is advantageous for synthetic manipulations and purification processes such as chromatography.

The Methoxy Group as a Point of Diversification

The methoxy group at the 2-position of the nicotinonitrile ring is a versatile functional group that serves as a key point for chemical diversification. As an electron-donating group, it activates the pyridine ring towards electrophilic substitution. More importantly, it can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.

The 2-position of the pyridine ring is electron-deficient and thus susceptible to nucleophilic attack. The methoxy group can be displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides, allowing for the introduction of a wide range of substituents at this position. This reactivity is a cornerstone of its utility in building compound libraries. Nucleophilic amination of methoxypyridines, for instance, provides a direct route to aminopyridines, which are important pharmacophores. ntu.edu.sg

The transformation of the methoxy group can be used to introduce functionalities that can then participate in further reactions, including intramolecular cyclizations to form fused-ring systems. The ability to readily modify the 2-position significantly expands the chemical space accessible from the this compound scaffold.

This compound stands out as a highly functionalized and strategically designed chemical scaffold. Its utility stems from the interplay of its constituent parts: the reactive nitrile group that enables the formation of complex heterocyclic systems, the sterically influential tert-butyl group that provides regiochemical control and modulates physical properties, and the versatile methoxy group that serves as a prime location for diversification. While direct and extensive literature on this specific compound is emerging, its potential in synthetic organic chemistry, particularly in the construction of fused heterocycles and the generation of diverse compound libraries, is evident from the well-established reactivity of its core motifs. As the demand for novel and complex small molecules continues to grow, the role of scaffolds like this compound is poised to become even more significant.

Electronic Activation/Deactivation of the Nicotinonitrile Ring

The reactivity of the nicotinonitrile ring in this compound is governed by a complex interplay of inductive and resonance effects from its substituents, in addition to the inherent electron-deficient nature of the pyridine ring itself. researchgate.net Understanding these electronic influences is crucial for predicting the molecule's behavior in chemical reactions, particularly in electrophilic and nucleophilic substitutions.

The substituents exert the following effects:

Methoxy Group (-OCH₃): Located at the C2 position, the methoxy group is a powerful activating group. minia.edu.eg While the oxygen atom is highly electronegative and withdraws electron density through induction (-I effect), its primary influence is the donation of a lone pair of electrons into the aromatic system via resonance (+R effect). libretexts.org This resonance donation significantly increases the electron density of the pyridine ring, particularly at the ortho and para positions relative to the methoxy group, making the ring more susceptible to electrophilic attack than an unsubstituted pyridine.

Tert-butyl Group (-C(CH₃)₃): Positioned at the C6 position, the tert-butyl group is a weakly activating group. minia.edu.eg As an alkyl group, it donates electron density to the ring primarily through an inductive effect (+I effect), which helps to stabilize cationic intermediates formed during electrophilic substitution. lumenlearning.com

Nitrile Group (-CN): The nitrile group at the C3 position is a potent deactivating group. It strongly withdraws electron density from the ring through both a powerful inductive effect (-I effect) and a resonance effect (-R effect). libretexts.org This withdrawal significantly reduces the ring's nucleophilicity, making electrophilic aromatic substitution more difficult.

Pyridine Ring Nitrogen: The nitrogen atom within the pyridine ring is more electronegative than carbon and inherently withdraws electron density from the ring system, making pyridine and its derivatives generally less reactive towards electrophiles than benzene (B151609). researchgate.net

The cumulative effect is a pyridine ring with a highly polarized electronic landscape. The activating methoxy and tert-butyl groups enrich the ring with electron density, counteracting the deactivating effects of the ring nitrogen and the powerful nitrile group. This electronic push-pull nature makes the molecule an interesting substrate for a variety of chemical transformations.

Strategic Position for Orthogonal Functionalization

The distinct electronic nature and spatial arrangement of the substituents on this compound create multiple reactive sites that can be addressed selectively, a concept known as orthogonal functionalization. This allows for the stepwise and controlled introduction of new functional groups without interfering with other parts of the molecule, a highly desirable feature in multistep synthesis. acs.org

The key sites for functionalization are:

C4 and C5 Positions: These two unsubstituted carbon atoms on the pyridine ring are primary targets for C-H functionalization. researchgate.netnih.gov The regioselectivity of substitution at these positions would be dictated by the directing effects of the existing groups and the nature of the reaction (electrophilic, nucleophilic, or radical). The combined activating effects of the C2-methoxy and C6-tert-butyl groups would likely direct electrophiles to the C4 or C5 position, though the strong deactivating influence of the nitrile group complicates predictions. Methodologies such as directed metalation could potentially offer precise control over functionalization at these sites. researchgate.netchemrxiv.org

Nitrile Group: The cyano group is a versatile functional handle. It can undergo hydrolysis to form a carboxylic acid or an amide, providing a connection point for amide bond formation. Alternatively, it can be reduced to a primary amine, which can be used for a wide array of subsequent reactions.

Methoxy Group: The methyl ether can be cleaved under specific conditions to reveal a hydroxyl group. This transformation from a methoxy to a hydroxyl group dramatically alters the electronic properties and provides a new site for O-alkylation, esterification, or other reactions targeting phenols.

Tert-butyl Group: While generally robust and unreactive, the steric bulk of the tert-butyl group plays a crucial strategic role. It can direct incoming reagents to other, less hindered positions on the ring and can prevent undesirable side reactions at the adjacent C5 position.

This strategic placement of functional groups allows chemists to envision a multi-directional approach to building molecular complexity from this single scaffold.

Table 2: Potential Sites for Orthogonal Functionalization

| Site | Existing Group | Potential Transformation | Resulting Functional Group |

|---|---|---|---|

| C4/C5 | -H | C-H Activation/Functionalization | C-C, C-N, C-X bond formation |

| C3 | Nitrile (-CN) | Hydrolysis | Carboxylic Acid (-COOH) / Amide (-CONH₂) |

| C3 | Nitrile (-CN) | Reduction | Aminomethyl (-CH₂NH₂) |

Prospective Avenues in 6 Tert Butyl 2 Methoxynicotinonitrile Research

Development of Green and Sustainable Synthetic Routes

The imperative for environmentally benign chemical processes necessitates the development of green and sustainable methods for the synthesis of 6-Tert-butyl-2-methoxynicotinonitrile. Traditional multi-step syntheses of substituted pyridines often involve harsh reagents, toxic solvents, and generate significant waste. Future research could focus on several key areas to improve the environmental footprint of its production.

One promising approach is the application of biocatalysis . Enzymes, such as nitrilases, have been successfully employed in the conversion of nitriles to carboxylic acids, and their application could be explored for the selective transformation of the nitrile group in precursors to this compound. Furthermore, chemoenzymatic strategies could offer novel and efficient routes to chiral derivatives, enhancing the atom economy and reducing the reliance on hazardous reagents.

The use of greener solvents is another critical aspect. Research into replacing conventional volatile organic compounds (VOCs) with bio-based solvents like Cyrene™, derived from cellulose, could significantly reduce the environmental impact. researchgate.net Studies on related nicotinic ester syntheses have shown that such solvents can be effective, even at high temperatures, and allow for easier product isolation through aqueous work-up. researchgate.net The exploration of solvent-free reaction conditions, utilizing techniques like mechanochemistry (grinding) or microwave-assisted synthesis, also presents a viable path toward more sustainable production. acs.org

Catalytic methods that utilize earth-abundant metals or even metal-free conditions are highly desirable. The development of catalytic systems for the direct C-H functionalization of pyridine (B92270) precursors would be a significant advancement, eliminating the need for pre-functionalized starting materials and reducing the number of synthetic steps. Nanomagnetic metal-organic frameworks (MOFs) have been explored for the green synthesis of other nicotinonitriles and could be adapted for this specific target. nih.govacs.org

To quantify the "greenness" of newly developed synthetic routes, the application of green chemistry metrics is essential. Metrics such as Atom Economy (AE), E-Factor, Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI) provide a quantitative assessment of the efficiency and environmental impact of a chemical process. nih.govmdpi.comacsgcipr.org

| Green Synthesis Approach | Potential Advantages | Relevant Research Area |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Enzymatic transformations of nitrile precursors. |

| Greener Solvents | Reduced toxicity and environmental impact, easier work-up. | Use of bio-based solvents like Cyrene™. researchgate.net |

| Catalytic Methods | High efficiency, reduced stoichiometric waste, potential for C-H activation. | Earth-abundant metal catalysts, metal-free catalysis. |

| Process Intensification | Reduced reaction times and energy consumption. | Microwave-assisted and mechanochemical synthesis. acs.org |

Discovery of Novel Reactivity Modes and Transformations

The unique combination of functional groups in this compound opens up avenues for exploring novel chemical reactions and transformations. The interplay between the electron-donating methoxy (B1213986) group, the sterically demanding tert-butyl group, and the electron-withdrawing nitrile group on the pyridine ring can lead to unique reactivity patterns.

The nitrile group is a versatile handle for a variety of transformations. Beyond hydrolysis to the corresponding carboxylic acid or amide, it can participate in cycloaddition reactions to form heterocyclic systems. Its reduction can yield primary amines, which are valuable building blocks for further functionalization.

The pyridine ring itself is susceptible to a range of reactions. While the electron-rich nature of the ring, enhanced by the methoxy group, might favor electrophilic substitution, the nitrogen atom's basicity allows for reactions at the nitrogen center, such as N-oxidation or quaternization. The methoxy group at the 2-position is a potential site for nucleophilic aromatic substitution (SNAr), allowing for the introduction of other functional groups. The tert-butyl group at the 6-position will exert significant steric hindrance, which could be exploited to achieve regioselective reactions at other positions of the ring.

Transition metal-catalyzed cross-coupling reactions represent a powerful tool for the further derivatization of the pyridine core. The development of methods for the direct C-H functionalization at the less sterically hindered positions of the ring would be a significant contribution, enabling the rapid synthesis of a library of derivatives for various applications.

Furthermore, the potential for ring transformations could be investigated. Under specific conditions, the pyridine ring could be opened and recyclized to form other heterocyclic structures, expanding the chemical space accessible from this starting material.

| Functional Group | Potential Transformations |

| Nitrile | Hydrolysis, reduction, cycloadditions. |

| Methoxy Group | Nucleophilic aromatic substitution (SNAr). |

| Pyridine Ring | N-oxidation, quaternization, electrophilic substitution, C-H functionalization. |

| Tert-butyl Group | Steric directing group for regioselective reactions. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including improved safety, better heat and mass transfer, enhanced reproducibility, and the potential for process automation. The synthesis of this compound and its derivatives is well-suited for exploration using flow chemistry platforms.

Automated synthesis platforms can be employed for the rapid optimization of reaction conditions and for the synthesis of libraries of derivatives. acs.orgnih.gov By integrating robotic systems with analytical tools, a large number of experiments can be performed in a high-throughput manner, accelerating the discovery of optimal synthetic routes and novel analogues with desired properties. This approach would be particularly valuable for exploring the structure-activity relationships of derivatives in various applications.

The combination of flow chemistry and automated synthesis could lead to the development of a fully automated "synthesis-to-screening" platform for this compound derivatives, significantly accelerating the pace of research and development.

Exploration of Its Utility in Advanced Materials Chemistry

Substituted nicotinonitriles have shown promise in the field of advanced materials, particularly in optics and electronics. researchgate.net The unique electronic and structural features of this compound suggest its potential as a building block for novel functional materials.

The presence of a π-conjugated system in the pyridine ring, coupled with the electron-donating methoxy group and the electron-withdrawing nitrile group, can give rise to interesting photophysical properties . Research could focus on investigating its fluorescence and phosphorescence characteristics. Such compounds can serve as cores for π-conjugated systems with potential applications as fluorescent materials. researchgate.net

Furthermore, the dipolar nature of the molecule suggests potential for nonlinear optical (NLO) applications . researchgate.net Molecules with large hyperpolarizabilities are essential for applications in optical communications and data storage. The synthesis and characterization of derivatives with enhanced NLO properties through the introduction of various donor and acceptor groups would be a fruitful area of research.

The nicotinonitrile moiety can also be incorporated into polymers and macromolecules . The nitrile group can be polymerized or used as a reactive site for grafting onto other polymer backbones. The resulting materials could exhibit unique thermal, mechanical, or electronic properties. The bulky tert-butyl group could influence the packing and morphology of such materials, potentially leading to interesting solid-state properties.

| Potential Application Area | Key Molecular Features |

| Fluorescent Materials | π-conjugated system, donor-acceptor character. researchgate.net |

| Nonlinear Optical (NLO) Materials | Dipolar structure, potential for large hyperpolarizability. researchgate.net |

| Functional Polymers | Polymerizable nitrile group, influence of substituents on polymer properties. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-tert-butyl-2-methoxynicotinonitrile, and what intermediates are critical for yield optimization?

- Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, tert-butyl groups can be introduced via tert-butylation of pyridine precursors under basic conditions (e.g., K₂CO₃ in DMF). The methoxy group is often installed using methylating agents like methyl iodide or via demethylation-protection strategies. Key intermediates include 2-chloro-6-tert-butylnicotinonitrile (for methoxy substitution) and tert-butyl-protected pyridine boronic acids (for cross-coupling). Monitor reaction progress via TLC or HPLC, and optimize yields by controlling stoichiometry (1.1–1.3 eq. of tert-butylating agents) and temperature (80–120°C) .

Q. How can researchers purify this compound, and what solvents are optimal for recrystallization?

- Methodological Answer: Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Suitable solvents include ethanol-water mixtures (4:1 v/v) or dichloromethane-hexane systems. For column chromatography, use a 10:1 to 5:1 hexane:ethyl acetate gradient to elute impurities before collecting the target compound. Purity is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) with >95% purity thresholds .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer:

- 1H/13C NMR: Confirm tert-butyl (δ 1.3–1.4 ppm, singlet) and methoxy (δ 3.8–4.0 ppm) groups. The nitrile carbon appears at ~115–120 ppm in 13C NMR.

- IR Spectroscopy: Detect nitrile stretches at ~2200–2250 cm⁻¹ and methoxy C-O bonds at ~1250 cm⁻¹.

- Mass Spectrometry: ESI-MS or EI-MS should show [M+H]+ or molecular ion peaks matching the molecular weight (C₁₁H₁₄N₂O: ~206.25 g/mol). Cross-reference with computational predictions (e.g., Gaussian DFT) for validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in NMR) for this compound derivatives?

- Methodological Answer: Contradictions often arise from conformational flexibility or impurities. For example:

- Unexpected NMR Splitting: Use variable-temperature NMR to assess dynamic effects. If splitting persists, employ 2D NMR (COSY, HSQC) to assign proton-carbon correlations.

- Impurity Peaks: Re-purify via preparative HPLC (C18 column, isocratic elution with acetonitrile/water) and re-analyze. Compare with literature-reported shifts for analogous tert-butyl pyridines .

Q. What strategies optimize regioselectivity in the synthesis of substituted 6-tert-butylnicotinonitriles?

- Methodological Answer:

- Directed Ortho-Metalation: Use directing groups (e.g., methoxy) to position tert-butyl groups via Pd-catalyzed C-H activation.

- Protection-Deprotection: Temporarily protect reactive sites (e.g., nitrile as a silyl ether) to avoid undesired substitutions.

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity at specific positions. Screen solvents and catalysts (e.g., CuI for Ullman couplings) to maximize regioselectivity .

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic aromatic substitution?

- Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level. Calculate Fukui indices to identify electrophilic centers.

- Transition State Analysis: Locate transition states for substitution pathways using QST2/QST3 methods. Compare activation energies for meta vs. para substitution.

- Validate with experimental kinetic data (e.g., rate constants measured via UV-Vis spectroscopy) .

Q. What biological assays are suitable for evaluating the kinase inhibition potential of this compound derivatives?

- Methodological Answer:

- In Vitro Kinase Assays: Use ADP-Glo™ or radiometric assays (³³P-ATP) to measure IC₅₀ values against target kinases (e.g., EGFR, CDK2).

- Cellular Assays: Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Pair with Western blotting to confirm kinase pathway modulation (e.g., phosphorylation status of ERK/AKT).

- SAR Studies: Modify the nitrile or methoxy group and correlate structural changes with activity trends .

Safety & Handling

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer: